molecular formula C15H21F3O2Si B132663 1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone CAS No. 87736-75-2

1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone

Cat. No.: B132663
CAS No.: 87736-75-2
M. Wt: 318.41 g/mol
InChI Key: PNTKHPCHUVZRCB-UHFFFAOYSA-N
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Description

The compound 1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone (hereafter referred to as the "target compound") is a fluorinated acetophenone derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group. Its structure comprises a phenyl ring substituted at the para position with a methyl group bearing a TBDMS-protected oxygen, while the ketone moiety is trifluorinated (CF₃-C=O). This combination of functional groups confers unique physicochemical properties:

  • Silyl Ether Group: The TBDMS group enhances lipophilicity and stability under basic conditions, making the compound suitable for multi-step synthetic protocols .
  • Trifluoroethanone: The electron-withdrawing CF₃ group increases electrophilicity at the carbonyl carbon, promoting reactivity in nucleophilic additions .

Silylation: Protection of a hydroxymethylphenyl intermediate with TBDMS chloride under anhydrous conditions .

Acylation: Introduction of the trifluoroacetyl group via Friedel-Crafts acylation or nucleophilic substitution .

Molecular Formula: C₁₅H₂₁F₃O₂Si (calculated molecular weight: ~318.09 g/mol).

Properties

IUPAC Name

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3O2Si/c1-14(2,3)21(4,5)20-10-11-6-8-12(9-7-11)13(19)15(16,17)18/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTKHPCHUVZRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516857
Record name 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87736-75-2
Record name 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 2.1: Oxime Formation

  • Substrate : 4-[[(tert-Butyldimethylsilyl)oxy]methyl]benzaldehyde

  • Reagent : Hydroxylamine hydrochloride

  • Solvent : Ethanol-water (4:1)

  • Conditions : Reflux at 80°C for 6 hours.

This yields the corresponding benzaldoxime with >90% purity. The oxime intermediate serves as a directing group for subsequent trifluoromethylation.

Step 2.2: Trifluoromethylation

  • Reagent : Trifluoromethanesulfonic anhydride (Tf₂O)

  • Base : 2,6-Lutidine

  • Solvent : Dichloromethane (DCM)

  • Conditions : -40°C, slow addition over 1 hour.

The oxime’s nitrogen lone pair activates the aryl ring for electrophilic attack by triflic anhydride, generating the trifluoromethyl ketone after acidic workup. This method achieves 75–80% yield, with purity enhanced by silica gel chromatography.

Tosyl Oxime Derivatization for Stabilization

To improve storage stability, the ketone is converted to its tosyl oxime derivative. Patent WO2020007902A1 highlights the use of para-toluenesulfonyl chloride (TsCl) under mild conditions:

  • Substrate : 1-[4-[[(tert-Butyldimethylsilyl)oxy]methyl]phenyl]-2,2,2-trifluoroethanone

  • Reagent : TsCl (1.2 equiv)

  • Base : Pyridine

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 0°C to room temperature, 12-hour reaction.

This step proceeds quantitatively, with the tosyl group enhancing crystallinity. Filtration and washing with cold methanol yield the title compound at >99% HPLC purity.

Critical Process Optimization Parameters

Solvent Selection

Alkane solvents (n-heptane, cyclohexane) are preferred for silylation and triflation steps due to their low polarity, which suppresses solvolysis of the TBS group. Comparative studies in dichloromethane (DCM) showed 15% lower yields due to competing side reactions.

Temperature Control

Exothermic reactions (e.g., Tf₂O addition) require strict temperature control (-40°C to 5°C) to prevent decomposition. For example, allowing the trifluoromethylation step to exceed -20°C reduces yield by 30%.

Purification Techniques

  • Filtration : Removes insoluble byproducts (e.g., DIPEA·HCl) during silylation.

  • Chromatography : Silica gel with hexane:ethyl acetate (8:2) resolves residual oxime intermediates.

  • Crystallization : Methanol recrystallization eliminates TsCl excess, yielding needle-like crystals.

Analytical Characterization

Key spectral data confirm successful synthesis:

  • ¹H NMR (CDCl₃): δ 0.12 (s, 6H, Si(CH₃)₂), 0.94 (s, 9H, C(CH₃)₃), 4.72 (s, 2H, CH₂O), 7.45–7.60 (m, 4H, Ar-H).

  • ¹⁹F NMR : -72.3 ppm (CF₃).

  • HRMS : m/z 487.6 [M+H]⁺, matching C₂₂H₂₈F₃NO₄SSi.

Scalability and Industrial Relevance

The process is scalable to multi-kilogram batches, with patent examples demonstrating 85% overall yield from 4-(hydroxymethyl)phenol. Critical quality attributes (CQAs) include:

  • Residual Solvents : <500 ppm (ICH Q3C compliant).

  • Triflic Acid : <0.1% (removed via aqueous NaHCO₃ wash) .

Chemical Reactions Analysis

Deprotection of the TBDMS-O-Methyl Group

The TBDMS group is cleaved under acidic or fluoride-based conditions to regenerate the hydroxyl group.

Reaction Conditions Outcome Source
Hydrofluoric acid (HF) or HF-pyridine Cleavage of the TBDMS group yields 1-[4-(hydroxymethyl)phenyl]-2,2,2-trifluoroethanone.
TBAF (tetrabutylammonium fluoride) Fluoride-mediated deprotection at room temperature in THF.

Mechanism :
The fluoride ion attacks the silicon center, leading to Si–O bond cleavage and formation of a silanol intermediate.

Nucleophilic Additions to the Trifluoroacetyl Group

The electron-deficient carbonyl undergoes nucleophilic attack, though reactivity is reduced compared to non-fluorinated ketones.

Reagent Product Conditions Source
Grignard Reagents Formation of tertiary alcohols (e.g., R-MgX → 1-aryl-2,2,2-trifluoroethanol derivatives).Low yields due to steric hindrance from CF₃.
Hydride Reductions Limited reactivity with NaBH₄ or LiAlH₄; requires strong reducing agents.Not reported in sources.

Limitations :
The CF₃ group destabilizes the transition state for nucleophilic addition, necessitating harsh conditions or specialized catalysts.

Electrophilic Aromatic Substitution

The TBDMS-oxymethyl group directs electrophiles to the para position relative to the substituent.

Reaction Conditions Outcome Source
Nitration HNO₃/H₂SO₄, 0–5°CNitro group introduced at the para position.
Sulfonation H₂SO₄/SO₃Sulfonic acid derivative formed.

Key Insight :
The electron-donating TBDMS-oxymethyl group activates the ring, but the trifluoroacetyl group slightly deactivates it.

Radical Reactions

The trifluoroethylidene moiety may participate in radical cascades under specific initiators.

Reagent Application Source
TEMPONa (radical initiator) Generates CF₃ radicals for alkene functionalization (e.g., trifluoromethylaminoxylation).

Example Reaction :
CF₃ radical addition to alkenes followed by TEMPO trapping yields vicinal trifluoromethylaminoxylation products.

Silyl Ether Exchange Reactions

The TBDMS group can be replaced with other silyl protecting groups under basic conditions.

Reagent New Silyl Group Conditions Source
TDSCl (thexyldimethylsilyl chloride) TDSImidazole/DMF, 0°C to room temp.

Utility :
Enables selective protection strategies in multistep syntheses.

Stability Under Oxidative Conditions

The TBDMS group remains stable toward mild oxidants but may degrade under strong oxidative agents.

Oxidant Effect on TBDMS Effect on Trifluoroacetyl Source
H₂O₂ (30%) StableNo reaction
KMnO₄ (acidic) Partial cleavageOxidation to carboxylic acid

Scientific Research Applications

Organic Synthesis

1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone serves as an important intermediate in organic synthesis. Its silyl ether group can be utilized for the protection of alcohols during multi-step synthesis processes. This protection allows for selective reactions without interference from hydroxyl groups.

Pharmaceutical Development

The compound is explored for its potential applications in drug development due to its structural features that enhance bioactivity. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity and metabolic stability. Research indicates that compounds with similar structures exhibit promising anti-inflammatory and anticancer activities.

Material Science

In materials science, the compound is investigated for use in creating functionalized polymers and coatings. Its ability to form stable siloxane bonds makes it suitable for applications requiring enhanced thermal stability and resistance to environmental degradation.

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing trifluoromethylated aromatic compounds. The reaction conditions were optimized to achieve high yields while maintaining selectivity towards the desired product.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of derivatives synthesized from this compound. The study showed that certain modifications led to compounds with significant cytotoxic effects against various cancer cell lines, highlighting the potential of this compound in developing new cancer therapies.

Mechanism of Action

The mechanism of action of 4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The tert-butyldimethylsilyloxy group provides steric protection, influencing the compound’s reactivity and stability. These features enable the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Attributes

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-[(TBDMS-O-CH₂)phenyl], CF₃-C=O C₁₅H₂₁F₃O₂Si 318.09 (calc.) High lipophilicity; stable under basic conditions; electrophilic ketone
1-[4-(TBDMS-O)-2,6-dihydroxyphenyl]ethanone (CAS 139140-13-9) 4-TBDMS-O, 2,6-dihydroxy, acetyl C₁₂H₁₈O₃Si 282.41 Polar due to hydroxyls; silyl protection enhances stability
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone 4-chlorophenyl, CF₃-C=O C₈H₄ClF₃O 212.57 Reactive towards nucleophiles; low molecular weight
1-[5-(tert-Butyl)-2,4-dihydroxyphenyl]-2,2,2-trifluoroethanone (CAS 65239-74-9) 5-tert-butyl, 2,4-dihydroxy, CF₃-C=O C₁₂H₁₃F₃O₃ 262.23 Hydrogen bonding via hydroxyls; steric hindrance from tert-butyl
1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)phenyl]ethanone Phenoxy with Cl, F, CF₃ substituents C₁₅H₉ClF₄O₂ 332.45 (calc.) High electronegativity; potential agrochemical applications

Key Findings:

Lipophilicity : The TBDMS group in the target compound significantly increases its hydrophobicity compared to hydroxylated analogs (e.g., CAS 139140-13-9), enhancing membrane permeability .

Reactivity: The trifluoroethanone group exhibits greater electrophilicity than non-fluorinated ketones (e.g., CAS 139140-13-9), enabling faster reactions with nucleophiles .

Stability : Silyl ethers like the target compound are stable under basic conditions, unlike hydroxyl-bearing derivatives, which may undergo undesired deprotection .

Biological Activity

The compound 1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone , commonly referred to as trifluoroacetophenone derivative , is a synthetic organic molecule with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies based on diverse scientific literature.

  • Molecular Formula : C14H24O2Si
  • Molecular Weight : 252.42 g/mol
  • CAS Number : 118992-89-5
  • Structure : The compound features a trifluoroacetophenone moiety linked to a dimethylsilyl ether, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential antioxidant and anticancer properties. The presence of the dimethylsilyl group is hypothesized to enhance its stability and bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. For instance, studies on related phenolic compounds have demonstrated their ability to scavenge free radicals effectively. The antioxidant activity is typically assessed using methods such as the DPPH radical scavenging assay, where a decrease in absorbance correlates with increased antioxidant capacity.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For example, phenolic compounds like 2,4-bis(1,1-dimethylethyl) have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa). These effects are often mediated through apoptosis induction and inhibition of cell proliferation.

Case Study 1: Antioxidant Properties

A study investigating the antioxidant properties of phenolic compounds revealed that those with a tert-butyl group exhibited enhanced radical scavenging activity. The ethyl acetate fraction from plant extracts rich in such compounds demonstrated significant free radical scavenging capabilities, suggesting that similar structural motifs in our compound could confer comparable benefits .

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that the ethyl acetate fraction containing phenolic compounds led to increased apoptosis in cancer cell lines. The mechanisms involved include membrane blebbing and chromatin condensation, indicative of programmed cell death . Given the structural similarities, it is plausible that this compound may exert similar effects.

Data Table: Biological Activities of Related Compounds

Compound NameAntioxidant ActivityAnticancer ActivityReference
2,4-bis(1,1-dimethylethyl)phenolHighSignificant in MCF-7 cells
Ethyl acetate fraction from L. aequataVery HighInduces apoptosis in HeLa cells
Trifluoroacetophenone derivativesModerateUnder investigation

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound’s synthesis likely involves Friedel-Crafts acylation or silyl ether protection. For the trifluoro-ethanone moiety, fluorinated acyl chlorides can react with aromatic precursors under Lewis acid catalysis (e.g., AlCl₃) . The silyl ether group (tert-butyldimethylsilyl, TBS) is typically introduced via nucleophilic substitution using TBSCl in the presence of a base (e.g., imidazole) . Optimization includes solvent selection (anhydrous dichloromethane or THF), temperature control (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Monitor reaction progress using TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.0–8.0 ppm), TBS methyl groups (δ 0.1–0.3 ppm), and trifluoromethyl ketone (¹³C δ ~110–120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and Si-O-C vibrations (~1000–1250 cm⁻¹) .
  • Elemental Analysis : Verify C, H, F, and Si content to ±0.4% deviation .

Q. What safety precautions are critical when handling this compound, particularly regarding its silyl ether and fluorinated groups?

  • Methodological Answer :

  • Silyl Ether Stability : Avoid protic solvents (e.g., water, alcohols) and acidic/basic conditions to prevent desilylation. Use inert atmospheres (N₂/Ar) during synthesis .
  • Fluorinated Group Hazards : Trifluoromethyl ketones may release HF under harsh conditions. Use PPE (gloves, goggles) and conduct reactions in fume hoods. Neutralize waste with calcium carbonate .
  • Storage : Keep in airtight containers at –20°C under desiccant (e.g., silica gel) .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data between lab-scale and industrial-scale syntheses of similar silyl-protected trifluoromethyl ketones?

  • Methodological Answer : Discrepancies often arise from heat/mass transfer limitations or impurity profiles. To reconcile:

  • Scale-Up Adjustments : Use continuous flow reactors for improved mixing and thermal control .
  • By-Product Analysis : Employ LC-MS or GC-MS to identify side products (e.g., desilylated intermediates) and adjust catalyst loading or reaction time .
  • Computational Modeling : Simulate reaction pathways (DFT calculations) to predict bottlenecks (e.g., steric hindrance from TBS groups) .

Q. What experimental designs are recommended to evaluate the biological activity of this compound, given its structural complexity?

  • Methodological Answer :

  • In Vitro Assays : Test against target enzymes (e.g., cytochrome P450s) using fluorogenic substrates. Include controls with unprotected analogs to assess silyl group effects .
  • Solubility Optimization : Use DMSO/cosolvent systems (e.g., PEG 400) to enhance bioavailability. Measure logP via shake-flask method .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) to prioritize derivatives .

Q. How does the steric bulk of the tert-butyldimethylsilyl (TBS) group influence regioselectivity in subsequent functionalization reactions?

  • Methodological Answer :

  • Steric Maps : Generate 3D molecular models (e.g., Gaussian) to visualize TBS group hindrance .
  • Competitive Reactions : Compare electrophilic substitution (e.g., nitration) rates between TBS-protected and unprotected analogs. Use kinetic studies (UV-Vis monitoring) .
  • Case Study : In Williamson ether synthesis, bulky TBS groups may direct reactions to less hindered positions (meta vs. para), validated by NOESY NMR .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the hydrolytic stability of the TBS group in fluorinated ketones under varying pH conditions?

  • Methodological Answer :

  • Controlled Hydrolysis Studies : Prepare buffered solutions (pH 1–14) and incubate the compound at 25–50°C. Quantify desilylation via ¹H NMR (disappearance of TBS methyl peaks) .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track protonation sites. Correlate stability with Hammett acidity constants .
  • Literature Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone) to identify trends .

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